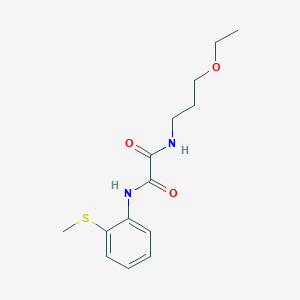

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

説明

Background on Oxalamide Derivatives

Oxalamides are bis-amide compounds characterized by a central –NH–CO–CO–NH– backbone. This core structure enables robust hydrogen-bonding interactions, making them valuable in supramolecular chemistry, polymer science, and pharmaceutical design. For example, polyoxalamides exhibit distinct crystallographic behaviors depending on alkyl chain length, with even-numbered methylene groups favoring single hydrogen-bonding networks and odd-numbered chains adopting dual networks. In medicinal contexts, oxalamides have shown inhibitory activity against targets such as neuraminidase (a key influenza virus enzyme) and chaperone proteins involved in cancer progression.

The introduction of aromatic and alkyl substituents modulates solubility, bioavailability, and target affinity. For instance, ZINC05250774 , a lead oxalamide neuraminidase inhibitor, was optimized through structural modifications to yield derivatives with 20-fold greater potency than the parent compound. Similarly, ferrocene-conjugated oxalamides demonstrate concentration-dependent antitumor activity against human adenocarcinoma cell lines.

Significance of Structural Modifications in Oxalamide-Based Compounds

Structural flexibility is a hallmark of oxalamides. Quantum mechanical studies reveal that substituents influence:

- Conformational isomerization : The oxalamide group adopts transoid or cisoid configurations depending on steric and electronic factors.

- Crystallographic packing : Aromatic substituents like chlorohydroxyphenyl groups induce planar stacking, while alkyl chains promote helical hydrogen-bonded networks.

- Bioactivity : Electron-donating groups (e.g., methylthio) enhance interactions with hydrophobic enzyme pockets, as seen in neuraminidase inhibitors.

For N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide , the ethoxypropyl chain likely improves solubility, while the methylthiophenyl moiety may facilitate π–π stacking or sulfur-mediated binding to metalloenzymes. Comparative studies of analogs suggest that such modifications significantly alter pharmacological profiles.

Research Objectives and Focus on N1-(3-Ethoxypropyl)-N2-(2-(Methylthio)phenyl)oxalamide

This compound remains understudied despite its structural similarity to bioactive oxalamides. Current research objectives include:

- Synthetic optimization : Developing efficient routes to introduce ethoxypropyl and methylthiophenyl groups.

- Structural characterization : Resolving its crystallographic conformation and hydrogen-bonding patterns.

- Biological screening : Evaluating its potential as a neuraminidase inhibitor or antitumor agent, leveraging known activities of analogs.

Preliminary data on related compounds suggest promising directions. For example, ferrocene-oxalamide hybrids exhibit IC50 values of 45–135 μM against cervical and breast cancer cells, with selectivity indices favoring tumor over normal cells.

Table 1: Structural and Biological Comparison of Select Oxalamide Derivatives

特性

IUPAC Name |

N-(3-ethoxypropyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-19-10-6-9-15-13(17)14(18)16-11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGNPPKKDKLCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=O)NC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride with N-(3-ethoxypropyl)-2-(methylthio)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxalamide core can be reduced under specific conditions.

Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxalamide derivatives.

Substitution: New alkyl or aryl-substituted oxalamides.

科学的研究の応用

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The ethoxypropyl and methylthio groups may interact with enzymes or receptors, modulating their activity. The oxalamide core can form hydrogen bonds with biological molecules, influencing their function and stability.

類似化合物との比較

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Group Variations

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl substituent.

- Application : A potent umami agonist (FEMA 4233) with high thermal stability, used in food flavoring .

- Key Differences : Compared to the target compound, S336 has aromatic methoxy groups and a pyridine ring, which enhance π-π interactions and receptor binding. The methylthio group in the target compound may confer distinct metabolic stability or oxidative susceptibility .

N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide (Compound 17)

- Structure : Substituted with methoxyphenethyl and methoxyphenyl groups.

- Synthesis : Synthesized via amide coupling (35% yield), with confirmed structure via NMR and mass spectrometry .

- Comparison : The 3-ethoxypropyl chain in the target compound may increase solubility in polar solvents compared to the methoxyphenethyl group. Methoxy groups in Compound 17 are prone to O-demethylation, whereas the methylthio group in the target may undergo S-oxidation to sulfoxide/sulfone metabolites .

N1-(2-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 18)

- Structure : Contains a fluorophenyl group, which enhances electronegativity and metabolic resistance.

- Synthesis : Higher yield (52%) compared to Compound 17, attributed to fluorine’s electron-withdrawing effects stabilizing intermediates .

- Contrast : Fluorine substitution improves pharmacokinetic properties (e.g., half-life), whereas the methylthio group in the target compound may increase lipophilicity and alter membrane permeability .

Umami Flavoring Agents

- S336 and related oxalamides activate the hTAS1R1/hTAS1R3 receptor, with EC₅₀ values in the nanomolar range. The target compound’s ethoxypropyl group could modulate receptor affinity due to steric effects or hydrogen bonding .

- Safety: NOEL (No Observed Adverse Effect Level) for structurally similar oxalamides (e.g., FEMA 4233) is 100 mg/kg/day in rats, suggesting low toxicity. However, methylthio-containing compounds may require additional toxicity screening for sulfoxide metabolites .

Anticancer Agents (Regorafenib Analogues)

- N1-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)-N2-(Methylferrocenyl)Oxalamide (2c) : A ferrocene-containing oxalamide with antitumor activity. The methylthio group in the target compound could similarly enhance redox activity or metal chelation .

- Melting Points : Regorafenib analogues exhibit high melting points (e.g., 260–262°C for Compound 1c), suggesting strong crystalline packing. The target compound’s ethoxypropyl chain may reduce melting point, improving solubility .

生物活性

N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound characterized by an oxalamide core, an ethoxypropyl group, and a methylthio-substituted phenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies.

The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction between oxalyl chloride and N-(3-ethoxypropyl)-2-(methylthio)aniline. The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to neutralize hydrochloric acid generated during the reaction. This method allows for controlled reaction conditions that optimize yield and purity.

The biological activity of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is believed to stem from its interaction with specific molecular targets within biological systems. The oxalamide core can form hydrogen bonds with proteins or nucleic acids, potentially influencing their stability and function. The methylthio and ethoxypropyl groups may enhance binding affinity to target enzymes or receptors, modulating their activity.

Anticancer Activity

Research indicates that N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, treatment with N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.

Comparative Studies

To understand the uniqueness of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-ethoxypropyl)-2-(methylthio)benzamide | Structure | Moderate anticancer activity |

| N-(3-ethoxypropyl)-2-(methylthio)aniline | Structure | Low anti-inflammatory effects |

Case Studies

Several case studies have highlighted the efficacy of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide:

- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Inflammation Model : In a rat model of arthritis, administration of the compound significantly decreased paw swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling of substituted phenyl and alkylamine intermediates via an oxalamide linkage. Key steps include:

- Step 1 : Preparation of 2-(methylthio)aniline and 3-ethoxypropylamine intermediates.

- Step 2 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) for amide bond formation .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

- Optimization : Reaction yields improve with anhydrous conditions, controlled temperatures (0–25°C), and catalysts like DMAP (4-dimethylaminopyridine) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity and detects impurities (e.g., unreacted intermediates) .

- Mass Spectrometry (MS) : High-resolution LC-MS or ESI-MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% recommended for biological assays) .

Q. How can researchers mitigate challenges in solubility during in vitro assays?

- Solubility Profiling : Test polar (DMSO, ethanol) and non-polar solvents (DCM). Oxalamides often require DMSO for initial stock solutions due to moderate hydrophobicity .

- Surfactant Use : Additives like Tween-80 (0.1% v/v) enhance aqueous solubility for cell-based studies .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data across different experimental models?

- Controlled Variables : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. For example, inconsistent IC₅₀ values in cancer cell lines may arise from differences in membrane permeability or metabolic rates .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside cell viability tests .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking Studies : Use software like AutoDock Vina to simulate binding to homology-modeled targets (e.g., kinases or GPCRs). Focus on the oxalamide core’s hydrogen-bonding potential and hydrophobic substituents (e.g., 3-ethoxypropyl) .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over time .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Derivative Synthesis : Modify substituents systematically (e.g., replace ethoxy with methoxy or methylthio with sulfonyl groups) .

- Bioactivity Mapping : Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify pharmacophores .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic stability in hepatic microsomes?

- Source Investigation : Compare species-specific cytochrome P450 activity (e.g., human vs. rat microsomes) .

- Cofactor Supplementation : Ensure NADPH regeneration systems are functional during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。